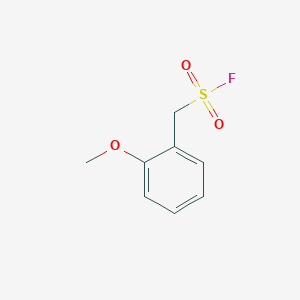

(2-Methoxyphenyl)methanesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Methoxyphenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C8H9FO3S. It is a derivative of methanesulfonyl fluoride, where the methanesulfonyl group is attached to a 2-methoxyphenyl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)methanesulfonyl fluoride typically involves the reaction of methanesulfonyl chloride with 2-methoxyphenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Methoxyphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products Formed

The major products formed from nucleophilic substitution reactions of this compound are the corresponding sulfonamides, sulfonates, and sulfonothioates .

Applications De Recherche Scientifique

(2-Methoxyphenyl)methanesulfonyl fluoride has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Chemical Biology: The compound is employed in the study of enzyme inhibition and protein modification.

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of enzyme inhibitors.

Mécanisme D'action

The mechanism of action of (2-Methoxyphenyl)methanesulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The specific molecular targets and pathways involved depend on the enzyme being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanesulfonyl Fluoride: A simpler analog without the 2-methoxyphenyl group, known for its use as an acetylcholinesterase inhibitor.

(2-Methoxyphenyl)methanesulfonyl Chloride: Similar structure but with a chloride group instead of fluoride, used in similar synthetic applications.

Uniqueness

(2-Methoxyphenyl)methanesulfonyl fluoride is unique due to the presence of both the methanesulfonyl and 2-methoxyphenyl groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and chemical biology .

Activité Biologique

(2-Methoxyphenyl)methanesulfonyl fluoride, also known as methanesulfonyl fluoride (MSF), is a compound of significant interest in biochemical research due to its biological activity, particularly as an irreversible inhibitor of acetylcholinesterase (AChE). This article explores the compound's mechanisms of action, biological effects, and relevant case studies that illustrate its impact on cellular and organismal physiology.

The primary mechanism of action for this compound involves the inhibition of AChE, an enzyme critical for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, MSF increases acetylcholine levels, which can enhance cholinergic signaling in the central nervous system (CNS) and peripheral nervous system. This inhibition is particularly selective for the CNS, making it a valuable tool for studying cholinergic pathways and their effects on behavior and physiology .

1. Neurodevelopmental Impact

Research indicates that exposure to MSF during critical periods of development can lead to alterations in learning and memory. A study demonstrated that rats exposed to MSF in utero exhibited deficits in spatial learning tasks while showing no significant differences in anxiety levels compared to controls. Interestingly, these rats displayed enhanced REM sleep patterns, suggesting that MSF may affect sleep architecture and stress responses .

2. Potential Therapeutic Applications

The anti-inflammatory properties of this compound have been explored in various contexts. It has shown promise in modulating inflammatory responses, potentially through its interaction with specific signaling pathways involved in the inflammatory process. This suggests potential applications in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Learning and Memory : In a controlled study involving rats, those exposed to MSF during gestation displayed notable differences in learning capabilities, particularly under different motivational contexts (appetitive vs. aversive). The study concluded that while spatial learning was impaired, the underlying mechanisms warrant further investigation into cholinergic system alterations .

- Inflammatory Response Modulation : Another investigation focused on the compound's role in inflammatory pathways. Results indicated that MSF could inhibit pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other compounds known for similar activities.

| Compound | Mechanism of Action | Biological Effects |

|---|---|---|

| This compound | AChE inhibitor | Increases acetylcholine; affects learning |

| Donepezil | AChE inhibitor | Used in Alzheimer’s treatment; cognitive enhancement |

| Rivastigmine | AChE inhibitor | Improves cognitive function; used in dementia |

Propriétés

IUPAC Name |

(2-methoxyphenyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-12-8-5-3-2-4-7(8)6-13(9,10)11/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDLIAYZYMQNKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.